REACTION_CXSMILES
|
[O:1]1[C:5]2[CH:6]=[CH:7][C:8]([CH2:10][C:11]#N)=[CH:9][C:4]=2[O:3][CH2:2]1.Br[CH2:14][CH2:15]Cl.[OH-:17].[Na+].[OH2:19]>[Cl-].C([N+](CC)(CC)CC)C1C=CC=CC=1>[CH2:14]1[C:10]([C:11]([OH:19])=[O:17])([C:8]2[CH:7]=[CH:6][C:5]3[O:1][CH2:2][O:3][C:4]=3[CH:9]=2)[CH2:15]1 |f:2.3,5.6|
|
Name
|
|
Quantity
|
5.1 g
|
Type
|
reactant
|
Smiles
|
O1COC2=C1C=CC(=C2)CC#N
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Name
|
|
Quantity
|
9 mL
|
Type
|
reactant
|
Smiles
|
BrCCCl
|
Name
|
|
Quantity
|
0.181 g
|
Type
|
catalyst
|
Smiles
|
[Cl-].C(C1=CC=CC=C1)[N+](CC)(CC)CC
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Name
|
|
Quantity
|
26 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
400 mL
|
Type
|
reactant
|
Smiles
|
O
|
Control Type
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UNSPECIFIED
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Setpoint
|
70 °C
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Type
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CUSTOM
|
Details
|
The reaction was stirred at 70° C. for 18 hours
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
heated at 130° C. for 24 hours
|
Duration
|
24 h
|
Type
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EXTRACTION
|
Details
|
extracted once with an equal volume of ethyl acetate and once with an equal volume of dichloromethane
|
Type
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FILTRATION
|
Details
|
the precipitate filtered
|
Type
|
WASH
|
Details
|
washed with 1M hydrochloric acid
|
Type
|
DISSOLUTION
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Details
|
The solid material was dissolved in dichloromethane (400 mL)
|
Type
|
EXTRACTION
|
Details
|
extracted twice with equal volumes of 1M hydrochloric acid and once with a saturated aqueous solution of sodium chloride
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic solution was dried over sodium sulfate
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness
|
Reaction Time |
18 h |
Name
|
|
Type
|
product
|
Smiles
|
C1CC1(C2=CC3=C(C=C2)OCO3)C(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.23 g | |
YIELD: PERCENTYIELD | 80% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |